molecular formula C6H8B2O6 B13404260 2,5-Dihydroxy-1,4-benzenediboronicacid CAS No. 1009112-45-1

2,5-Dihydroxy-1,4-benzenediboronicacid

Cat. No.: B13404260
CAS No.: 1009112-45-1
M. Wt: 197.75 g/mol
InChI Key: UQIHVZWAEZYZGE-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1,4-benzenediboronic acid is an organic compound that belongs to the class of diboronic acids It is characterized by the presence of two boronic acid groups attached to a benzene ring, with hydroxyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydroxy-1,4-benzenediboronic acid typically involves the functionalization of 1,4-benzenediboronic acid. One common method is the esterification reaction between 1,4-benzenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene under specific conditions . Another approach involves the intermolecular dehydration of sublimated 1,4-benzenediboronic acid under ultra-high vacuum conditions .

Industrial Production Methods: Industrial production methods for 2,5-dihydroxy-1,4-benzenediboronic acid are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-1,4-benzenediboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-dihydroxy-1,4-benzenediboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and other functional materials. The boronic acid groups interact with molecular targets through hydrogen bonding and other non-covalent interactions, facilitating the formation of complex structures .

Comparison with Similar Compounds

Comparison: 2,5-Dihydroxy-1,4-benzenediboronic acid is unique due to the presence of hydroxyl groups at the 2 and 5 positions, which enhance its reactivity and ability to form hydrogen bonds. This makes it particularly useful in the synthesis of COFs and other materials where strong intermolecular interactions are desired .

Properties

CAS No.

1009112-45-1

Molecular Formula

C6H8B2O6

Molecular Weight

197.75 g/mol

IUPAC Name

(4-borono-2,5-dihydroxyphenyl)boronic acid

InChI

InChI=1S/C6H8B2O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-14H

InChI Key

UQIHVZWAEZYZGE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1O)B(O)O)O)(O)O

Origin of Product

United States

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